N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-METHOXY-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
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Overview
Description
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-METHOXY-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-METHOXY-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and pyrrolidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:
Benzodioxole derivatives: These are often synthesized through cyclization reactions involving catechols and formaldehyde.
Pyrrolidine derivatives: These can be prepared via amination reactions using pyrrolidine and suitable electrophiles.
Coupling reagents: Agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are used to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of such compounds may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-METHOXY-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Halogenation or nitration reactions can introduce new substituents on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-METHOXY-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to active sites: Inhibiting enzyme activity or receptor function.
Modulating signaling pathways: Affecting cellular processes and responses.
Comparison with Similar Compounds
Similar Compounds
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-METHOXYBENZAMIDE: Lacks the pyrrolidine-sulfonyl group.
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE: Lacks the methoxy group.
Uniqueness
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-METHOXY-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is unique due to the presence of both the methoxy and pyrrolidine-sulfonyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(6-cyano-1,3-benzodioxol-5-yl)-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S/c1-27-16-5-4-13(9-19(16)30(25,26)23-6-2-3-7-23)20(24)22-15-10-18-17(28-12-29-18)8-14(15)11-21/h4-5,8-10H,2-3,6-7,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVHUTWNKOCLHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2C#N)OCO3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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